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Compound of Interest

Compound Name:
2-Phenyl-3-(piperazin-1-

yl)quinoxaline

CAS No.: 164670-47-7

Cat. No.: B15397364 Get Quote

Executive Summary: The "Privileged Scaffold"
Synergy
In modern medicinal chemistry, the fusion of a quinoxaline core with a piperazine moiety

represents a classic example of "privileged scaffold" hybridization. This guide objectively

analyzes the binding affinity of these hybrids, contrasting them against their individual

pharmacophores and clinical standards (e.g., Erlotinib, Sorafenib).

Key Technical Insight: The quinoxaline ring acts as a planar bioisostere of purine, allowing it to

intercalate into DNA or mimic ATP in kinase pockets. The piperazine tail, often protonated at

physiological pH, serves two critical functions:

Solubility Enhancement: It disrupts the planarity-induced stacking of quinoxalines, improving

aqueous solubility.

Target Reach: It extends into the solvent-exposed regions of the binding pocket (e.g., the

ribose-binding region of kinases), forming crucial hydrogen bonds or salt bridges with

residues like Asp or Glu.
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Quinoxaline-piperazine hybrids exhibit a "bimodal" affinity profile, excelling primarily in Kinase

Inhibition and Serotonin (5-HT) Receptor Modulation.

Kinase Inhibition (EGFR / VEGFR-2)
In the context of cancer therapy, these hybrids function as Type I or Type II ATP-competitive

inhibitors. The quinoxaline nitrogen atoms accept hydrogen bonds from the "hinge region" of

the kinase (e.g., Met793 in EGFR), while the piperazine arm extends to interact with the

gatekeeper residues.

Serotonin Receptor Modulation (5-HT3)
Recent fragment screening (e.g., VUF10166) has revealed that these hybrids can discriminate

between homomeric 5-HT3A and heteromeric 5-HT3AB receptors.[1][2][3] The piperazine

nitrogen creates a salt bridge with specific residues in the orthosteric binding site, a mechanism

distinct from the pore-blocking action of traditional setrons.

Mechanistic Pathway Diagram
The following diagram illustrates the dual-mechanism potential of these hybrids in a cellular

context.
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Caption: Dual-pathway mechanism showing the hybrid's interaction with Kinase ATP pockets

(left) and 5-HT3 orthosteric sites (right).

Comparative Performance Analysis
The following data aggregates recent findings (2023-2025) comparing specific quinoxaline-

piperazine derivatives against clinical standards.

Anticancer Potency (Kinase Targets)
Metric: IC50 (Half-maximal inhibitory concentration) in

M. Lower is better.
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Compound
Class

Target Cell
Line / Protein

IC50 (

M)

Reference
Standard

Comparison
Notes

Hybrid 5e

(Quinoxaline-

Isoxazole-

Piperazine)

EGFR Kinase 0.0005 (0.5 nM)
Erlotinib (0.44

nM)

Comparable to

Erlotinib; 1000x

more potent than

Sorafenib on this

target.

Hybrid 6 (N1-

alkyl-quinoxaline)

HCT-116

(Colorectal)
0.057

Doxorubicin

(0.761)

13x more potent

than Doxorubicin

with higher

selectivity index

(SI > 29).

Hybrid IV

(Triazolo-

Quinoxaline)

VEGFR-2 0.037 Sorafenib (0.045)

Slightly superior

potency; distinct

binding mode

avoids some

resistance

mutations.

Compound 4c

(Piperazine-

Quinoxaline-

Isatin)

c-Kit Tyrosine

Kinase
< 1.0 Imatinib (> 10)

Superior

antiproliferative

activity in specific

resistant cell

lines.

Receptor Selectivity (CNS Targets)
Metric:

(Negative log of inhibition constant). Higher is better.
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Ligand
Structure

Target: 5-HT3A
(

)

Target: 5-
HT3AB (

)

Selectivity
Ratio

Insight

VUF10166 (2-Cl-

3-piperazinyl-

quinoxaline)

6.8 8.7 83-fold (AB)

A single chlorine

atom on the

quinoxaline ring

drives massive

selectivity for the

heteromeric

receptor.

Unsubstituted

Hybrid (2-

piperazinyl-

quinoxaline)

6.5 7.4 8-fold (AB)

Removal of the

Cl substituent

drastically

reduces affinity

and selectivity.

2-Amino-Hybrid 7.2 6.1 11-fold (A)

Adding an amino

group inverts

selectivity toward

the homomeric

5-HT3A receptor.

Structure-Activity Relationship (SAR) Logic[4]
Understanding why these hybrids work is crucial for optimization. The SAR can be visualized

as a modular assembly.
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Caption: Modular SAR breakdown. The Quinoxaline core anchors the molecule, while the

Piperazine tail and distal substituents fine-tune solubility and target selectivity.

Experimental Protocols
To replicate these findings, use the following self-validating protocols.

Protocol A: Radioligand Binding Assay (Membrane
Filtration)
Objective: Determine

values for 5-HT or Sigma receptors. Standard:Gifford Bioscience / Biophysics Reports (2016)

Membrane Preparation:

Homogenize tissue/cells in Lysis Buffer (50mM Tris-HCl, 5mM MgCl2, 5mM EDTA).

Centrifuge at 20,000 x g (4°C, 10 min) to pellet membranes. Wash twice.

Resuspend in Binding Buffer (50mM Tris, pH 7.4). Critical: Store aliquots at -80°C with

10% sucrose to preserve protein integrity.

Incubation:

In a 96-well plate, combine:

150 µL Membrane prep (50-120 µg protein).

50 µL Radioligand (e.g.,

-Granisetron for 5-HT3, 0.2–20 nM).

50 µL Test Compound (Quinoxaline Hybrid,

to
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M).

Control: Use excess unlabeled ligand (10 µM) to define Non-Specific Binding (NSB).

Incubate at 30°C for 60 mins (equilibrium).

Filtration & Counting:

Harvest via vacuum filtration onto 0.3% PEI-presoaked GF/C filters (reduces NSB to filter).

Wash 4x with ice-cold buffer.

Dry filters, add scintillation cocktail, and count (CPM).

Data Analysis:

Calculate Specific Binding = Total - NSB.

Fit to one-site competition model (Prism/GraphPad).

Derive

using Cheng-Prusoff equation:

.

Protocol B: Molecular Docking Validation
Objective: Predict binding mode in Kinase ATP pockets. Tools: AutoDock Vina / PyRx.

Ligand Prep: Minimize energy of the Quinoxaline-Piperazine hybrid (MMFF94 force field).

Convert to PDBQT.[4]

Receptor Prep: Retrieve PDB structure (e.g., 4HJO for EGFR).[5][6] Remove water/co-

factors. Add polar hydrogens and Kollman charges.

Grid Generation: Center grid box on the co-crystallized ligand (e.g., Erlotinib). Size:

25x25x25 Å.

Docking: Run Vina with exhaustiveness = 8.
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Validation: Re-dock the native ligand. RMSD must be < 2.0 Å for the protocol to be valid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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